Echinatine, N-oxide

描述

Synthesis Analysis

Echinatin, a compound closely related to Echinatine, N-oxide, has been studied for its synthesis and properties. The synthesis of related pyrrolizidine alkaloids, including echinatine and rinderine, has been achieved through chemical methods, providing insights into the synthetic approaches for structurally similar N-oxides (Asibal et al., 1989).

Molecular Structure Analysis

A detailed study on the conformational and electronic properties of echinatin via density functional calculations has been performed, which would be relevant for the analysis of Echinatine, N-oxide. This study provides insights into the extended conjugation, aromaticity, and reactivity of the molecule, which can be extrapolated to understand the molecular structure of Echinatine, N-oxide (Mittal et al., 2020).

Chemical Reactions and Properties

Investigations into the antioxidant mechanisms of echinatin reveal the compound's reactivity towards various radical species. This study suggests potential chemical reactions and properties of echinatin and, by extension, Echinatine, N-oxide, highlighting electron and proton transfer mechanisms in antioxidant actions (Liang et al., 2018).

Physical Properties Analysis

The physical properties of echinatin and related compounds, such as echinacoside, have been explored through spectroscopic and mass spectrometry techniques, providing a basis for understanding the physical characteristics of Echinatine, N-oxide. These studies include NMR spectroscopic data comparison, elucidating the structural details and physical properties of these compounds (Colegate et al., 2014).

科学研究应用

-

Determination of Pyrrolizidine Alkaloids in Plant-Based Foods and Honey

- Application : Echinatine, N-oxide, as a pyrrolizidine alkaloid, could potentially be analyzed in plant-based foods and honey for safety assessments .

- Methods : Samples are extracted with a sulfuric acid solution, cleaned up using Oasis MCX SPE cartridges, concentrated, and resuspended prior to LC-MS/MS analysis .

- Results : The method described provides good recoveries and excellent repeatability, complying with the acceptance criteria in the CEN standard for single laboratory validation .

-

Traditional Chinese Medicine: Cynoglossum amabile

- Application : Echinatine, N-oxide is found in Cynoglossum amabile, a traditional Chinese medicine known as Daotihu. It has been used for medicinal, edible, and ornamental purposes in China for many centuries .

- Methods : The whole plant, root, and leaf of C. amabile are used by different ethnic groups to treat various diseases .

- Results : Pharmacological studies show that the chemical extracts of C. amabile possess various biological activities, such as anti-inflammatory, anti-tumor, anti-microbial, cardiovascular effects, ganglionic action, and acetylcholinesterase inhibition .

-

Inhibition of NLRP3 Inflammasome Activation

- Application : Echinatine, N-oxide was employed to test its inhibitory effect on NLRP3 inflammasome activation in mouse BM-derived macrophages (BMDMs) and LPS-primed human peripheral blood mononuclear cells (hPBMCs) .

- Methods : The study involved testing the inhibitory effect of Echinatine, N-oxide on NLRP3 inflammasome activation .

- Results : The study revealed that echinatin exhibited no cytotoxicity at doses below 100 μM in BMDMs .

-

- Application : Echinatine, N-oxide can be analyzed using mass spectrometry, a powerful tool for identifying and quantifying compounds .

- Methods : The compound is ionized and then separated based on its mass-to-charge ratio. The resulting spectrum can be used to identify the compound .

- Results : The specific outcomes related to Echinatine, N-oxide’s analysis using mass spectrometry were not detailed in the source .

安全和危害

Echinatine N-oxide is classified as Acute Tox. 2 Dermal, Acute Tox. 2 Inhalation, and Acute Tox. 2 Oral . It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be used, and it should be handled only in a well-ventilated area .

未来方向

属性

IUPAC Name |

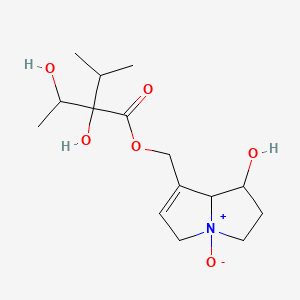

(7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWGBOKUFFVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942386 | |

| Record name | (7-Hydroxy-4-oxo-3,4,5,6,7,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Echinatine, N-oxide | |

CAS RN |

20267-93-0 | |

| Record name | Echinatine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinatine, N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (7-Hydroxy-4-oxo-3,4,5,6,7,7a-hexahydro-4lambda~5~-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

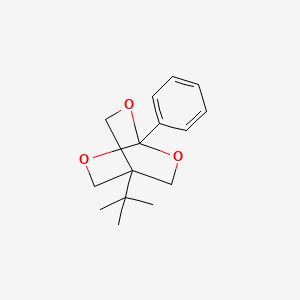

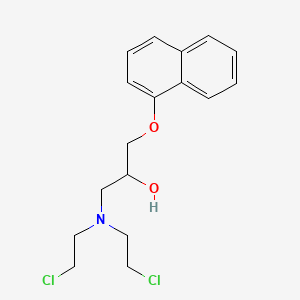

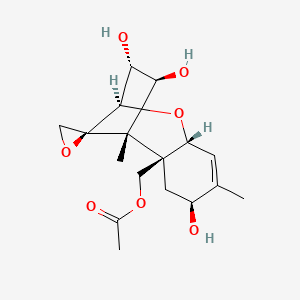

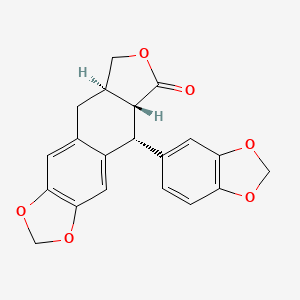

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4R,6S,8S,9S)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1223113.png)

![3H-Naphtho[2,1-b]pyran-3-one](/img/structure/B1223121.png)

![3,5-diamino-N-[2-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1223123.png)